molecular formula C20H20BrClN2O4S B3927977 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride

Cat. No.: B3927977
M. Wt: 499.8 g/mol
InChI Key: CWIUCABHQKGYLO-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a thiazole ring, and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the formation of the thiazole ring and subsequent functionalization with methoxy groups. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties .

Properties

IUPAC Name

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S.ClH/c1-11-18(12-5-8-16(26-3)17(10-12)27-4)22-20(28-11)23-19(24)13-6-7-15(25-2)14(21)9-13;/h5-10H,1-4H3,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIUCABHQKGYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Br)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride
Reactant of Route 3
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride
Reactant of Route 4
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride
Reactant of Route 5
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide;hydrochloride

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